PD 404182

描述

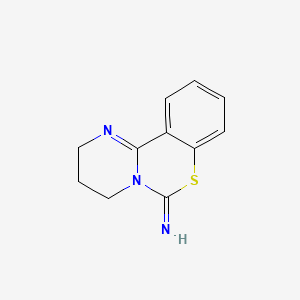

Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNENSSREQFBZGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C3=CC=CC=C3SC(=N)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424969 |

Source

|

| Record name | PD 404,182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72596-74-8 |

Source

|

| Record name | PD-404182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 404,182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72596-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-404182 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Targets of PD 404182: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 is a pharmacologically active small molecule with a diverse range of biological activities. Initially identified for its antimicrobial and anti-inflammatory properties, subsequent research has revealed its potent inhibitory effects on key enzymes involved in cardiovascular regulation, viral replication, and epigenetic modulation. This technical guide provides an in-depth analysis of the known biological targets of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this versatile compound.

Core Biological Targets and Quantitative Inhibition Data

This compound has been demonstrated to interact with and inhibit several distinct biological targets. The following table summarizes the key targets and their corresponding quantitative inhibition data, providing a clear comparison of the compound's potency across different molecular interactions.

| Target Enzyme/Protein | Organism/System | Inhibition Metric | Value (µM) | Reference |

| Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) | Human | IC50 | 9 | [1][2][3][4] |

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | Virus | IC50 | 0.081 | [1] |

| Histone Deacetylase 8 (HDAC8) | Human | IC50 | 0.011 | [1] |

| KDO 8-P Synthase | Bacterial | Ki | 0.026 | [1] |

| Human Immunodeficiency Virus 1 (HIV-1) | Virus | IC50 | 1 | [2][5] |

| Hepatitis C Virus (HCV) | Virus | IC50 | 11 | [5] |

Detailed Methodologies for Key Experiments

The determination of the biological targets and inhibitory potency of this compound has been achieved through a variety of experimental protocols. This section outlines the methodologies for the key experiments cited.

DDAH-1 Inhibition Assay

The enzymatic activity of human DDAH-1 and its inhibition by this compound was assessed using a biochemical assay. This assay measures the conversion of a substrate, such as asymmetric dimethylarginine (ADMA) or an artificial substrate, by recombinant human DDAH-1. The product formation is quantified, often through colorimetric or fluorescent methods. To determine the IC50 value, the assay is performed with a fixed concentration of the enzyme and substrate in the presence of varying concentrations of this compound. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated as the concentration of this compound that results in 50% inhibition of DDAH-1 activity.[3][6]

SARS-CoV-2 Mpro Inhibition Assay

A Förster Resonance Energy Transfer (FRET)-based biosensor assay was utilized to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).[1] This assay employs a recombinant Mpro and a synthetic peptide substrate containing a FRET pair (a fluorophore and a quencher). In the absence of an inhibitor, Mpro cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. When an effective inhibitor like this compound is present, Mpro activity is blocked, the substrate remains intact, and the fluorescence is quenched. The IC50 value is determined by measuring the fluorescence intensity at various concentrations of the inhibitor.

Antiviral Activity Assays

The antiviral efficacy of this compound against viruses such as Herpes Simplex Virus (HSV), HIV, and HCV was evaluated using cell-based assays.[1][5] Typically, susceptible host cells (e.g., Vero cells for HSV) are infected with the virus in the presence of different concentrations of this compound. The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effects, the number of viral plaques, or the level of viral antigens or nucleic acids (via qRT-PCR). The IC50 value represents the concentration of this compound required to inhibit viral replication by 50%.[5]

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

The antiangiogenic potential of this compound was assessed by its ability to inhibit the formation of tube-like structures by endothelial cells in vitro.[3] Primary human dermal microvascular endothelial cells are seeded on a basement membrane matrix (e.g., Matrigel) and treated with various concentrations of this compound. Following an incubation period, the formation of capillary-like networks is visualized by microscopy and quantified by measuring parameters such as tube length and the number of branch points. A reduction in these parameters indicates an antiangiogenic effect.[1][3]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound stem from its interaction with distinct signaling pathways and its unique mechanisms of action.

DDAH-1/NO Signaling Pathway

This compound acts as a competitive inhibitor of DDAH-1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[3][6] ADMA is an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of intracellular ADMA.[3] Elevated ADMA levels, in turn, competitively inhibit NOS activity, resulting in reduced production of nitric oxide (NO).[1][3] This reduction in NO has downstream effects, including the attenuation of endothelial tube formation, which contributes to the antiangiogenic properties of this compound.[1][3]

Figure 1. this compound inhibits DDAH-1, leading to increased ADMA, reduced NO, and decreased angiogenesis.

Virucidal Mechanism of Action

The antiviral activity of this compound against enveloped viruses like HIV and HCV is attributed to a direct virucidal mechanism.[5] The compound physically disrupts the integrity of the virions. This disruption can lead to the release of viral nucleic acids into the surrounding environment, rendering the virus non-infectious.[5] This direct action on the virus particle is a distinct mechanism from host-targeted antiviral strategies.

Figure 2. this compound directly disrupts viral particles, leading to the release of viral RNA.

Conclusion

This compound is a small molecule with a compelling and diverse pharmacological profile, targeting multiple, unrelated biological molecules with high potency. Its ability to inhibit DDAH-1, viral proteases, and HDACs, alongside its direct virucidal activity, highlights its potential for therapeutic development in a range of diseases, from cardiovascular disorders and cancer to viral infections. The detailed quantitative data and mechanistic insights provided in this guide offer a solid foundation for further investigation and drug development efforts centered on this promising compound. The continued exploration of this compound and its derivatives may unlock new therapeutic strategies for challenging medical conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel and potent inhibitor of dimethylarginine dimethylaminohydrolase: a modulator of cardiovascular nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 404182: A Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PD 404182, a potent small-molecule inhibitor of dimethylarginine dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH-1 by this compound leads to an accumulation of ADMA, thereby reducing NO production. This mechanism holds therapeutic potential in conditions characterized by excessive NO synthesis, such as septic shock and certain cancers with pathological angiogenesis. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, outlines key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to DDAH-1 and the Role of this compound

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme that hydrolyzes asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA) to L-citrulline and dimethylamine or monomethylamine, respectively.[1] ADMA is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby regulating the production of nitric oxide (NO).[2] Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in various cardiovascular diseases.[3]

Conversely, in pathological states characterized by excessive NO production, such as septic shock or tumor angiogenesis, inhibition of DDAH-1 presents a viable therapeutic strategy.[4][5] By blocking DDAH-1 activity, endogenous ADMA levels rise, leading to a controlled reduction in NO synthesis.[1]

This compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of human DDAH-1.[6] It has demonstrated significant effects in cellular models, including increasing intracellular ADMA concentrations, reducing lipopolysaccharide (LPS)-induced NO production, and exhibiting anti-angiogenic properties.[4][6]

Quantitative Data on this compound Activity

The inhibitory potency and cellular effects of this compound on DDAH-1 have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/Cell Type | Notes | Reference |

| IC50 | 9 µM | Recombinant Human DDAH-1 | Dose-dependent inhibition of DDAH-1 enzymatic activity. | [6] |

| Mechanism of Action | Competitive, potentially irreversible/tightly-bound | Recombinant Human DDAH-1 | This compound's inhibition could be competed by a DDAH-1 substrate. Enzyme activity did not significantly recover after inhibitor dilution. | [4][6] |

| Cellular Effect | Observation | Cell Type | Conditions | Reference |

| Intracellular ADMA Levels | ~70% increase | Primary Human Vascular Endothelial Cells (ECs) | Treatment with 20 µM this compound. | |

| Nitric Oxide Production | Reduction of LPS-induced NO spike | Primary Human Vascular Endothelial Cells (ECs) | Co-treatment with LPS. | [6] |

| Angiogenesis | Abrogation of tube-like structure formation | Primary Human Vascular Endothelial Cells (ECs) | In vitro angiogenesis assay. | [4][6] |

| Antiviral Activity (HIV-1) | IC50 of 1 µM | Seminal Plasma | - |

Signaling Pathway and Mechanism of Action

The inhibition of DDAH-1 by this compound directly impacts the nitric oxide signaling pathway. The following diagram illustrates this mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a DDAH-1 inhibitor.

DDAH-1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies DDAH-1 activity by measuring the production of L-citrulline from a substrate, such as ADMA.

-

Materials:

-

Recombinant human DDAH-1

-

Asymmetric dimethylarginine (ADMA)

-

This compound

-

Assay Buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27)

-

Color Developing Reagent (e.g., containing antipyrine and 2,3-butanedione monoxime)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add recombinant human DDAH-1 (e.g., 30 nM final concentration) to each well.

-

Add the various concentrations of this compound or vehicle (e.g., DMSO) to the wells.

-

Initiate the enzymatic reaction by adding the substrate ADMA (e.g., 500 µM final concentration).

-

Incubate the plate at 37°C for a specified time (e.g., 4 hours).

-

Stop the reaction by adding the color developing reagent.

-

Incubate at 60°C for approximately 90 minutes to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 485 nm) using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

Cellular Asymmetric Dimethylarginine (ADMA) Quantification

This protocol describes the measurement of intracellular ADMA levels in cultured cells following treatment with this compound.

-

Materials:

-

Primary Human Vascular Endothelial Cells (ECs)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol for protein precipitation

-

Internal standard (e.g., d7-ADMA)

-

HPLC or LC-MS/MS system

-

-

Procedure:

-

Culture endothelial cells to confluence in appropriate culture vessels.

-

Treat the cells with this compound (e.g., 20 µM) or vehicle for a specified duration (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate proteins using a solvent like methanol.

-

Add an internal standard to the samples for accurate quantification.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.

-

Analyze the samples using a validated HPLC with fluorescence detection or an LC-MS/MS method to quantify ADMA levels.

-

Normalize the ADMA concentration to the total protein content of the cell lysate.

-

Cellular Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium as an indicator of NO production.

-

Materials:

-

Primary Human Vascular Endothelial Cells (ECs)

-

Cell culture medium

-

Lipopolysaccharide (LPS) to stimulate NO production

-

This compound

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed endothelial cells in a 96-well plate and allow them to adhere.

-

Treat the cells with this compound and/or LPS for the desired time period (e.g., 24 hours).

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

After incubation, collect the cell culture supernatant from each well.

-

Add the Griess Reagent to the supernatants and the nitrite standards in a new 96-well plate.

-

Incubate at room temperature for approximately 15-30 minutes, protected from light, to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a DDAH-1 inhibitor and the logical relationship of DDAH-1 inhibition's downstream effects.

Conclusion

This compound is a well-characterized, potent inhibitor of DDAH-1. Its ability to increase intracellular ADMA and subsequently decrease NO production has been demonstrated through robust biochemical and cell-based assays. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the roles of DDAH-1 and NO signaling in various physiological and pathological processes. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric Oxide Griess Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

PD 404182: A Technical Whitepaper on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule that has demonstrated significant antiviral properties against a range of enveloped and non-enveloped viruses. Initially identified as an inhibitor of bacterial 2-keto-3-deoxyoctulosonic acid 8-phosphate synthase, its potent antiviral activity has garnered considerable interest in the scientific community. This document provides a comprehensive technical overview of the antiviral characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Virucidal Activity

The primary antiviral mechanism of this compound is direct virucidal action. It physically disrupts the integrity of viral particles, leading to the release of viral nucleic acids into the surrounding environment.[1][2][3] This disruptive activity is believed to occur through interaction with a non-lipid structural component of the virion, as this compound does not directly lyse liposomal membranes.[1][2] This direct action on the virion is a rapid process, with significant inactivation of lentiviruses observed within minutes of exposure.[1]

dot

Caption: Proposed virucidal mechanism of this compound.

Quantitative Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses. The following tables summarize the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50).

| Virus | Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference(s) |

| Human Immunodeficiency Virus (HIV-1) | Broad range of primary isolates (R5 & X4 tropic) | TZM-bl | ~1 | >300 | >300 | [1][3] |

| HIV-1 | Seminal Plasma | ~1 | Not Reported | Not Reported | [4][5] | |

| Human Immunodeficiency Virus (HIV-2) | Not Specified | TZM-bl | Submicromolar to low micromolar | >300 | Not Specified | [1][3] |

| Simian Immunodeficiency Virus (SIV) | Not Specified | TZM-bl | Submicromolar to low micromolar | >300 | Not Specified | [1][3] |

| Hepatitis C Virus (HCV) | Cell culture-produced (HCVcc) | Not Specified | 11 | >300 | >27 | [1] |

| Herpes Simplex Virus 1 (HSV-1) | Not Specified | Vero | 0.2 (concentration for prevention) | Not Reported | Not Reported | [6] |

| Herpes Simplex Virus 2 (HSV-2) | Not Specified | Vero | 0.2 (concentration for prevention) | Not Reported | Not Reported | [6] |

| SARS-CoV-2 | Not Specified | Not Specified | 0.081 (Mpro/3CLpro) | Not Reported | Not Reported | [6] |

Other Reported Inhibitory Activities

Beyond its direct virucidal effects, this compound has been shown to inhibit several host and bacterial enzymes.

| Target Enzyme | Organism/System | IC50 / Ki (µM) | Reference(s) |

| Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) | Human | 9 (IC50) | [6][7][8] |

| Histone Deacetylase 8 (HDAC8) | Human | 0.011 (IC50) | [6] |

| 2-keto-3-deoxyctulosonic acid 8-P synthase (KDO 8-P synthase) | Bacterial | 0.026 (Ki) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's antiviral properties.

General Antiviral Activity Assay (e.g., against HIV-1)

This protocol outlines a typical experimental workflow for determining the antiviral efficacy of this compound.

dot

Caption: Generalized workflow for antiviral activity assay.

1. Cell Culture and Reagents:

-

Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are commonly used for HIV-1 infectivity assays.[3]

-

Virus: Laboratory-adapted or primary isolates of HIV-1 are propagated in appropriate cell lines (e.g., PM1 cells) and the viral titer is determined.[3]

-

Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.[3]

2. Infection Assay:

-

TZM-bl cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the culture medium is replaced with medium containing the virus and varying concentrations of this compound. Control wells include cells with virus only (positive control) and cells without virus (negative control).

-

The cells are incubated for a short period (e.g., 4 hours) at 37°C to allow for viral entry.[3]

-

After the initial incubation, the cells are washed to remove the inoculum.

-

Fresh culture medium is added, and the cells are incubated for an additional period (e.g., 48 hours) to allow for viral gene expression.[3]

3. Data Analysis:

-

Viral infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase). Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the positive control.

-

The IC50 value, the concentration of the compound that inhibits 50% of viral infection, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

1. Cell Culture:

-

Various human cell lines (e.g., HeLa, 293T, CEM-SS) or primary cells (e.g., PBMCs, CD4+ T cells, macrophages) are used to assess the cytotoxicity of this compound.[1][4]

2. Assay Procedure:

-

Cells are seeded in 96-well plates and incubated with serial dilutions of this compound for a period that corresponds to the duration of the antiviral assay.

-

Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo).

3. Data Analysis:

-

The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Stability and Formulation Potential

Studies have shown that this compound exhibits high stability. It retains its full anti-HIV-1 activity after incubation in cervical fluid at 37°C for at least 24 hours and shows little to no loss of activity after 8 weeks at pH 4 and 42°C.[4] This stability, combined with its low toxicity towards vaginal commensal Lactobacillus species, suggests its potential as a candidate for microbicide development.[4][5]

Conclusion

This compound is a potent virucidal agent with a broad spectrum of activity against several clinically relevant viruses. Its mechanism of direct viral disruption presents an attractive therapeutic strategy, potentially reducing the likelihood of resistance development compared to agents that target viral enzymes. The favorable in vitro safety profile and stability further underscore its potential for continued investigation and development as a novel antiviral therapeutic.

References

- 1. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: PD 404182 as an Inhibitor of SARS-CoV-2 Main Protease (Mpro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of PD 404182 against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development.

Core Concepts: SARS-CoV-2 Mpro Function and Inhibition

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual functional non-structural proteins (nsps) to facilitate viral replication and transcription. Mpro is the key cysteine protease responsible for the majority of these cleavage events[1][2]. It functions as a homodimer, with each protomer containing a catalytic dyad composed of Cysteine-145 and Histidine-41 in its active site[3]. The inhibition of Mpro blocks the processing of the viral polyproteins, thereby halting the viral replication cycle[1][2].

Quantitative Data: Inhibitory Potency of this compound

This compound has been identified as a potent inhibitor of SARS-CoV-2 Mpro. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 Mpro (3CLpro) | FRET-based biosensor | 0.081 | [4] |

Mechanism of Action and Binding Mode

The precise binding mode of this compound to SARS-CoV-2 Mpro has not been elucidated through co-crystallography. However, the general mechanism of Mpro inhibition involves the binding of small molecules to the enzyme's active site, thereby preventing substrate access and cleavage. Mpro inhibitors can be classified as covalent or non-covalent. Covalent inhibitors typically form a bond with the catalytic Cys145 residue, while non-covalent inhibitors interact with the active site through hydrogen bonds and hydrophobic interactions[5][6][7]. Further structural and biochemical studies are required to determine the specific interactions between this compound and the Mpro active site.

Experimental Protocols

The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a high-throughput screening (HTS) assay based on Fluorescence Resonance Energy Transfer (FRET)[8]. The following is a detailed methodology based on the principles of such an assay.

Expression and Purification of SARS-CoV-2 Mpro

-

Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is cloned into an appropriate bacterial expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration to optimize for soluble protein production.

-

Purification: The bacterial cells are harvested and lysed. The Mpro protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity and proper folding.

FRET-Based Mpro Inhibition Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Reagents and Materials:

-

Purified SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., GC376)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the Mpro enzyme solution, and the diluted this compound or control solutions.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

-

Visualizations

Signaling Pathway: Mpro's Role in Viral Replication

Caption: Role of Mpro in SARS-CoV-2 replication and its inhibition by this compound.

Experimental Workflow: FRET-Based Mpro Inhibitor Screening

Caption: Workflow for determining Mpro inhibition using a FRET-based assay.

Logical Relationship: Mpro Inhibition and Fluorescence Signal

Caption: Logical relationship between Mpro activity and the resulting fluorescence signal.

References

- 1. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the binding mechanism for potential inhibition of SARS‐CoV‐2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of SARS-CoV-2 main protease in complex with the natural product inhibitor shikonin illuminates a unique binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 404182: A Technical Guide to its Anti-HIV Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule compound that has demonstrated significant virucidal activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of its anti-HIV properties, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-HIV therapeutics and microbicides.

Quantitative Assessment of Anti-HIV Activity

The anti-HIV-1 activity of this compound has been evaluated across various experimental conditions, including different HIV-1 isolates, cell types, and in the presence of biological fluids. The compound exhibits potent inhibitory effects at concentrations that are significantly lower than those causing cellular toxicity, indicating a favorable therapeutic index.

| Parameter | Virus/Cell Line | Condition | Value | Reference |

| IC50 | HIV-1 (in cell culture) | - | ~1 µM | [1] |

| HIV-1 (in seminal plasma) | - | ~1 µM | [1][2] | |

| HIV-1 (96USNG31) | - | 0.14 µM | ||

| HIV-1 (92UG029) | - | 1.18 µM | ||

| HIV-1 (average of multiple isolates) | - | 0.55 µM | ||

| HIV-2 | TZM-bl cells | Submicromolar to low-micromolar | ||

| SIV | TZM-bl cells | Submicromolar to low-micromolar | ||

| CC50 | Multiple human cell lines | - | >300 µM | [1] |

| Vaginal commensal Lactobacillus species | - | >300 µM | [2] | |

| Freshly activated human peripheral blood mononuclear cells (PBMCs) | - | ~200 µM | [2] | |

| Primary CD4+ T cells, macrophages, and dendritic cells | - | >300 µM | [2] |

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function. CC50 (50% Cytotoxic Concentration): The concentration of a substance that is required to kill 50% of cells in vitro.

Mechanism of Action: Direct Virion Disruption

This compound exerts its anti-HIV effect through a direct virucidal mechanism, physically disrupting the integrity of the virus particle. This mode of action is distinct from many conventional antiretroviral drugs that target specific viral enzymes or cellular entry pathways. Evidence suggests that this compound interacts with a non-lipid, structural component of the virion, leading to its inactivation. This interaction results in the release of viral nucleic acids into the surrounding medium.[1] The virucidal activity is rapid, with significant inactivation of lentiviruses observed within minutes of exposure.[1]

Experimental Protocols

The evaluation of this compound's anti-HIV activity involves several key in vitro assays. The following are generalized protocols based on methodologies cited in the literature.

TZM-bl Reporter Gene Assay for HIV-1 Infection

This assay is used to determine the infectivity of HIV-1 in the presence of an inhibitor. TZM-bl cells are genetically engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

HIV-1 virus stock

-

This compound

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

-

Virus Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Infection of Cells: Add the virus-compound mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral infection for each concentration of this compound relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to host cells.

Materials:

-

Target cells (e.g., TZM-bl, PBMCs)

-

Complete growth medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

-

Viability Measurement: Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percent cytotoxicity for each concentration of this compound relative to the cell control (no compound). The CC50 value is determined from the dose-response curve.

Virucidal Assay

This assay directly measures the ability of a compound to inactivate virus particles.

Materials:

-

HIV-1 virus stock

-

This compound

-

Microcentrifuge tubes

-

Neutralizing medium (to stop the action of the compound)

-

TZM-bl cells for infectivity readout

Procedure:

-

Incubation: Mix a known amount of HIV-1 virus with different concentrations of this compound. Incubate for a defined period (e.g., 5 minutes to 1 hour) at 37°C.

-

Neutralization: Dilute the mixture significantly with neutralizing medium to reduce the concentration of this compound below its effective level.

-

Infectivity Titration: Determine the remaining infectious virus titer in the diluted mixture using the TZM-bl assay as described above.

-

Data Analysis: Compare the virus titer in the compound-treated samples to the virus control (treated with vehicle) to calculate the reduction in infectivity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-HIV activity of a compound like this compound.

Conclusion

This compound is a promising anti-HIV agent with a unique virucidal mechanism of action. Its potent activity against a broad range of HIV isolates, coupled with its low cytotoxicity, makes it an attractive candidate for further development, particularly as a topical microbicide to prevent sexual transmission of HIV. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to combat the HIV/AIDS pandemic.

References

In-Depth Technical Guide: PD 404182 and its Virucidal Activity Against Herpes Simplex Virus (HSV)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PD 404182 is a synthetic small molecule that has demonstrated potent virucidal activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1][2] Its primary mechanism of action involves the direct disruption of the structural integrity of the viral particle, rendering it non-infectious. This guide provides a comprehensive overview of the existing research on this compound's anti-HSV properties, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. While the direct virucidal action of this compound is well-documented, its specific interactions with host cell signaling pathways remain an area for further investigation.

Quantitative Data

The following tables summarize the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus

| Virus Strain | Cell Line | Effective Concentration | Assay Method | Reference |

| HSV-1 (Syn 17) | Vero | 200 nM | Flow Cytometry (gD expression) | [2] |

| HSV-2 (333) | Vero | 200 nM | Flow Cytometry (gD expression) | [2] |

| HSV-1 | Vero | 0.2 µM | Infection Prevention | [3] |

| HSV-2 | Vero | 0.2 µM | Infection Prevention | [3] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | CC50 (50% Cytotoxic Concentration) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | ~200 µM | [1] |

| Primary CD4+ T cells, macrophages, and dendritic cells | >300 µM | [1] |

| Multiple human cell lines | >300 µM | [4] |

| Human dermal microvascular endothelial cells | >300 µM (did not induce cytotoxicity) | [5] |

| Vaginal commensal Lactobacillus species | >300 µM | [1] |

Table 3: Inhibitory Concentrations of this compound against Other Viruses and Enzymes

| Target | IC50 (50% Inhibitory Concentration) | Reference |

| HIV-1 (in seminal plasma) | ~1 µM | [1][2] |

| HIV-1 (average of various isolates) | 0.55 µM | [6] |

| HCV | 11 µM | [4] |

| Human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | 9 µM | [5][6] |

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 0.081 µM | [3] |

| Histone Deacetylase 8 (HDAC8) | 0.011 µM | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the anti-HSV activity of this compound.

Antiviral Activity Assay (Flow Cytometry)

This protocol is used to quantify the inhibition of HSV infection by measuring the expression of a viral surface glycoprotein.

-

Cells and Virus:

-

Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in 24-well plates.

-

HSV-1 (strain Syn 17) or HSV-2 (strain 333) are used for infection.

-

-

Treatment:

-

This compound is added to the cells immediately after viral inoculation at desired concentrations (e.g., 200 nM).

-

A vehicle control (e.g., 0.01% DMSO) is run in parallel.

-

-

Incubation:

-

The infected and treated cells are incubated for 48 hours.

-

-

Analysis:

-

Cells are harvested and stained with a primary antibody specific for HSV glycoprotein D (gD).

-

A fluorescently labeled secondary antibody is then used.

-

The percentage of gD-positive cells is quantified using flow cytometry.

-

Virion Disruption Assay (Sucrose Density Gradient Centrifugation)

This protocol is designed to demonstrate the direct effect of this compound on the physical integrity of HSV virions.

-

Virus Preparation:

-

Concentrated HSV-1 virions (e.g., ~20 µg/ml) are prepared.

-

-

Treatment:

-

The concentrated virus is incubated with this compound (e.g., 200 nM) or a vehicle control (e.g., 0.01% DMSO) for 30 minutes at 37°C.

-

-

Gradient Centrifugation:

-

The virus-drug mixture is loaded onto a 20% to 70% continuous sucrose density gradient.

-

The gradients are centrifuged at high speed (e.g., 30,000 rpm) for 24 hours.

-

-

Fraction Analysis:

-

Fractions are collected from the top to the bottom of the gradient.

-

The amount of an HSV structural protein, such as glycoprotein B (gB), in each fraction is quantified by ELISA.

-

The density of each fraction is determined by measuring its refractive index. Intact virions will sediment to a higher density, while disrupted viral components will remain in the lower-density fractions.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows related to this compound and HSV.

Discussion of Mechanism of Action and Host Cell Interaction

The available evidence strongly suggests that this compound exerts its anti-HSV effect through a direct virucidal mechanism.[1][2] The compound physically compromises the integrity of the HSV virion. This is supported by sucrose density gradient experiments, which show that treatment with this compound causes HSV structural components, such as glycoprotein B, to be found in lower density fractions, indicative of virion disruption.[2] This mechanism is analogous to its activity against HIV.[2]

The interaction is believed to be with a non-envelope, non-lipid structural component of the virus.[4] By disrupting the virion before it can effectively engage with the host cell, this compound prevents the initial and critical steps of viral entry, including attachment and fusion.

A direct consequence of this extracellular virucidal action is the likely pre-emption of the complex signaling cascades that HSV typically initiates upon infection. HSV glycoproteins, such as gD, interact with host cell receptors like the herpesvirus entry mediator (HVEM) and nectins.[7][8] These interactions not only facilitate viral entry but can also modulate host immune responses and other cellular pathways.[7] For instance, the binding of gD to HVEM can trigger NF-κB activation.[7] By disrupting the virion, this compound effectively prevents these glycoprotein-receptor interactions, thereby blocking the initiation of these downstream signaling events.

Currently, there is no direct evidence to suggest that this compound, at its effective antiviral concentrations, enters the host cell to modulate intracellular signaling pathways. Its high efficacy at submicromolar concentrations against extracellular virus, combined with its low cytotoxicity at much higher concentrations, supports the model of a primarily extracellular mechanism of action.

Conclusion and Future Directions

This compound is a promising anti-HSV agent with a potent, direct-acting virucidal mechanism. Its ability to inactivate both HSV-1 and HSV-2 at submicromolar concentrations, coupled with a favorable safety profile in vitro, makes it a candidate for further development, potentially as a topical microbicide.

Future research should focus on several key areas:

-

Elucidation of the precise molecular target within the HSV virion that this compound interacts with to cause structural disruption.

-

In vivo efficacy studies to determine the therapeutic potential of this compound in animal models of HSV infection.

-

Investigation of potential off-target effects and a more comprehensive in vivo toxicology profile.

-

Exploration of potential synergistic effects when used in combination with other anti-HSV drugs that have different mechanisms of action (e.g., DNA polymerase inhibitors).

-

Studies to definitively confirm the absence of significant modulation of host cell signaling pathways at therapeutic concentrations, which would further solidify its safety profile.

This technical guide provides a solid foundation for researchers and drug developers interested in the potential of this compound as a novel anti-HSV therapeutic. The data clearly indicate a potent virucidal agent, and further investigation is warranted to translate these promising in vitro findings into clinical applications.

References

- 1. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. caymanchem.com [caymanchem.com]

- 4. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]

- 7. Herpes Simplex Virus-2 Glycoprotein Interaction with HVEM Influences Virus-Specific Recall Cellular Responses at the Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]

PD 404182: A Technical Guide to its Antiangiogenic Effects via DDAH1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the antiangiogenic properties of PD 404182, a potent small molecule inhibitor. It details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to determine its efficacy.

Introduction

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in both normal physiology and pathological conditions such as tumor growth and macular degeneration.[1] The nitric oxide (NO) signaling pathway is a key regulator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[2] this compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of angiogenesis.[3] Its primary mechanism involves the targeted inhibition of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for regulating NO synthesis.[3][4] This guide synthesizes the available technical data on this compound, presenting its function as a modulator of the DDAH/ADMA/NO pathway and its resulting antiangiogenic activity.

Core Mechanism of Action: The DDAH/ADMA/NO Pathway

This compound exerts its antiangiogenic effects by disrupting the normal synthesis of nitric oxide (NO). The core mechanism is centered on its inhibition of the DDAH1 enzyme.

-

Role of DDAH1: DDAH1 is the enzyme responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous and competitive inhibitor of nitric oxide synthase (NOS).[3][5]

-

Inhibition by this compound: this compound is a potent, irreversible, and covalently bound inhibitor of human DDAH1.[5]

-

ADMA Accumulation: By inhibiting DDAH1, this compound prevents the breakdown of ADMA, leading to its intracellular accumulation.[3] In cultured primary human vascular endothelial cells, this compound was shown to significantly increase intracellular levels of ADMA.[3]

-

NOS Inhibition and Reduced NO: The elevated concentration of ADMA competitively inhibits NOS enzymes, thereby reducing the production of NO.[5] NO is a critical signaling molecule that promotes multiple facets of the angiogenic process.[2]

-

Antiangiogenic Outcome: The resulting decrease in NO bioavailability abrogates key angiogenic events, such as the formation of tube-like structures by endothelial cells and endothelial cell sprouting.[3][5]

Quantitative Data Presentation

The efficacy of this compound has been quantified in several biochemical and cell-based assays. The data below is compiled from key studies.

| Parameter | Target/Assay | Value | Cell Line / System | Citation |

| IC₅₀ | Human DDAH1 | 9 µM | Recombinant Human Enzyme | [3][4][5][6] |

| IC₅₀ | HDAC8 | 0.011 µM | Recombinant Human Enzyme | [7] |

| IC₅₀ | SARS-CoV-2 Mpro | 0.081 µM | Recombinant Viral Enzyme | [7] |

| Effect on ADMA | Cellular ADMA Levels | ~70% Increase | Primary Human Vascular Endothelial Cells (ECs) | [3][4] |

| Effective Conc. | Endothelial Tube Formation | 50 - 100 µM | Primary Human Dermal Microvascular ECs | [3][7][8] |

| Cytotoxicity (CC₅₀) | Cell Viability | ~200 µM | Various Human Cell Lines | [6] |

Table 1: Summary of quantitative data for this compound. Note the high potency for DDAH1 inhibition.

Experimental Protocols

The antiangiogenic properties of this compound were primarily established using in vitro angiogenesis assays. A detailed methodology for the key endothelial tube formation assay is provided below.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a crucial step in angiogenesis. This compound was shown to abrogate the formation of these tube-like structures.[3]

Objective: To quantitatively assess the inhibitory effect of this compound on endothelial cell morphogenesis.

Materials:

-

Primary Human Dermal Microvascular Endothelial Cells (HDMECs) or Human Umbilical Vein Endothelial Cells (HUVECs).[7]

-

Endothelial Cell Growth Medium (EGM-2).

-

Basement Membrane Matrix (e.g., Matrigel®).

-

This compound (stock solution in DMSO).

-

Vehicle Control (DMSO).

-

24-well or 48-well tissue culture plates.

-

Calcein AM stain (for visualization).

-

Inverted fluorescence microscope with imaging software.

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 150-250 µL of the matrix to each well of a chilled 24-well plate. Ensure the entire surface is covered.

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

-

Cell Preparation: Culture endothelial cells to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-reduced medium to create a single-cell suspension. Perform a cell count to determine concentration.

-

Cell Seeding: Seed the endothelial cells onto the solidified matrix at a density of 1.5 - 2.0 x 10⁴ cells per well.

-

Treatment Application: Immediately after seeding, add this compound to the appropriate wells to achieve final concentrations (e.g., 50 µM and 100 µM).[8] Add an equivalent volume of vehicle (DMSO) to control wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12 to 18 hours.

-

Visualization & Imaging: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Capture images of the tube networks using a fluorescence microscope at 4x or 10x magnification.

-

Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify key parameters such as total tube length, number of nodes, and number of meshes. Compare the results from this compound-treated wells to the vehicle control. A significant reduction in these parameters indicates an antiangiogenic effect.

DDAH1 Enzymatic Activity Assay

The direct inhibitory effect of this compound on its target was confirmed using a biochemical assay.[3] The activity of purified recombinant human DDAH1 was measured by quantifying its metabolism of a substrate. This compound was shown to dose-dependently inhibit this activity, yielding an IC₅₀ of 9 µM.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing a compound's antiangiogenic potential using the tube formation assay.

Conclusion

This compound is a well-characterized inhibitor of DDAH1 that demonstrates clear antiangiogenic effects in preclinical in vitro models.[3][5] Its mechanism of action, proceeding through the accumulation of the NOS inhibitor ADMA, provides a targeted means of reducing NO-dependent angiogenesis.[5] The quantitative potency (IC₅₀ = 9 µM for DDAH1) and its demonstrated ability to disrupt endothelial tube formation at non-toxic concentrations make it a valuable tool for researchers studying the role of the DDAH/ADMA/NO axis in vascular biology and a potential lead scaffold for the development of novel antiangiogenic therapeutics.[3][8]

References

- 1. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 3. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | DDAH1 inhibitor | Antiangiogenic and antiviral| TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Virucidal Mechanism of PD 404182: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 is a synthetic small molecule of the pyrimidobenzothiazine class that has demonstrated potent virucidal activity against several enveloped viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[1][2] Unlike traditional antiviral agents that inhibit intracellular replication, this compound acts directly on extracellular virions, compromising their structural integrity and rendering them non-infectious.[2] This document provides an in-depth analysis of the core virucidal mechanism of this compound, with a focus on its action against HSV. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the proposed mechanism and workflows.

Core Virucidal Mechanism

The primary virucidal mechanism of this compound is the physical disruption of the viral particle.[2] This action is time- and temperature-dependent and targets a non-lipid, structural component of the virion. Evidence suggests that this compound does not lyse membranes directly but rather interacts with a viral protein, leading to a loss of structural integrity.[2]

For Herpes Simplex Virus, experiments have shown that this compound destabilizes the virion.[3] The specific molecular target has not been definitively identified but is hypothesized to be a "non-envelope protein viral structural component".[1][4] Given the structure of the HSV virion, this points towards proteins of the capsid or the tegument—the protein layer situated between the capsid and the envelope.[5][6][7] Interaction with one or more of these critical structural proteins is believed to trigger a conformational cascade that results in a compromised, non-infectious particle.

Quantitative Data Presentation

This compound demonstrates high potency against HSV at submicromolar concentrations with a favorable safety profile, as indicated by its high 50% cytotoxic concentration (CC50) in various human cell lines.[1][4] This results in a very high selectivity index (SI), a key metric in drug development representing the ratio of cytotoxicity to antiviral activity (CC50/IC50).

| Virus/Cell Line | Compound | IC50 / Effective Conc. (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HSV-1, HSV-2 | This compound | 0.2 (Effective Conc.) | ~200 (in human PBMCs) | >1000 | [1][4] |

| HIV-1 | This compound | ~1.0 | >300 (in various cell lines) | >300 | [2][8] |

| HCV | This compound | 11 | >300 (in Huh-7.5 cells) | >27 | [2] |

| Human PBMCs | This compound | N/A | ~200 | N/A | [4] |

| Various Human Cell Lines | This compound | N/A | >300 | N/A | [2][4] |

Note: The value for HSV is an effective concentration demonstrated to inhibit infection, not a formal IC50 derived from a dose-response curve in the cited literature.

Experimental Protocols

The virucidal activity and mechanism of this compound were elucidated through several key in vitro experiments.

Virion Disruption (Sedimentation) Assay

This assay provides direct physical evidence of virion destabilization.[3][9]

Objective: To determine if this compound physically alters the sedimentation characteristics of HSV particles.

Methodology:

-

Virus Concentration: Prepare a concentrated stock of HSV-1 by ultracentrifugation of infected Vero cell supernatant over a 20% sucrose cushion. Resuspend the viral pellet in Phosphate-Buffered Saline (PBS).

-

Compound Incubation: Divide the concentrated virus (~20 µg/mL) into two aliquots. Treat one with this compound (e.g., 200 nM) and the other with a vehicle control (e.g., 0.01% DMSO). Incubate for 30 minutes at 37°C.

-

Sucrose Gradient Preparation: Prepare a continuous 20% to 70% sucrose density gradient in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully load the treated and control virus samples onto the top of separate sucrose gradients. Centrifuge at high speed (e.g., 30,000 rpm in an SW 41 Ti rotor) for 24 hours at 4°C.

-

Fraction Collection: Carefully collect fractions (e.g., 1 mL each) from the top to the bottom of the gradient.

-

Analysis: Analyze the protein content of each fraction for a specific viral protein (e.g., glycoprotein B, gB) using an Enzyme-Linked Immunosorbent Assay (ELISA). Determine the density of each fraction by measuring its refractive index.

-

Interpretation: In the control sample, intact virions will sediment to a specific density, resulting in a distinct peak in gB concentration. If this compound disrupts the virions, the gB protein will no longer be associated with the heavy, intact particle and will be found in the lighter fractions at the top of the gradient, indicating a loss of virion integrity.

Infection Inhibition Assay

This assay quantifies the ability of this compound to prevent host cell infection.[9]

Objective: To measure the reduction in HSV infectivity after direct exposure to this compound.

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate (e.g., 24-well) at a density to achieve sub-confluence on the day of infection (e.g., 2 x 10^5 cells/well).

-

Inoculum Preparation: Prepare separate inoculums of HSV-1 or HSV-2. For each virus, create a treatment condition by adding this compound (e.g., 200 nM or 2 µM) and a control condition with vehicle (DMSO). The virus and compound are mixed together immediately before adding to cells.

-

Infection: Remove the culture medium from the cells and add the prepared viral inoculums (containing either this compound or vehicle). Infect cells at various Multiplicities of Infection (MOIs), for example, from 0.0001 to 1.

-

Incubation: Incubate the plates for 2 days at 37°C in a 5% CO2 incubator to allow for infection and expression of viral proteins in the control wells.

-

Cell Harvesting and Staining: Harvest the cells. Fix them with paraformaldehyde (PFA) and permeabilize. Stain the cells with a fluorescently-labeled antibody specific for an HSV protein, such as glycoprotein D (gD).

-

Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of gD-positive (infected) cells in the this compound-treated samples versus the vehicle control.

-

Interpretation: A significant reduction in the percentage of infected cells in the treated group compared to the control group demonstrates the compound's ability to inactivate the virus.

References

- 1. journals.asm.org [journals.asm.org]

- 2. PD 404,182 Is a Virocidal Small Molecule That Disrupts Hepatitis C Virus and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of PD 404,182 as an anti-HIV and anti-herpes simplex virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herpes simplex virus - Wikipedia [en.wikipedia.org]

- 6. Herpesvirus capsid assembly and DNA packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Capsid Association of the Herpesvirus Large Tegument Protein UL36 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Evaluation of PD 404,182 as an Anti-HIV and Anti-Herpes Simplex Virus Microbicide - PMC [pmc.ncbi.nlm.nih.gov]

PD 404182 and Nitric Oxide Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 is a small molecule inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1][2] By inhibiting DDAH1, this compound elevates intracellular ADMA levels, leading to a subsequent reduction in nitric oxide (NO) production. This modulation of the nitric oxide pathway gives this compound significant anti-angiogenic properties and potential therapeutic applications in conditions characterized by excessive NO production, such as septic shock.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action

This compound acts as a potent and competitive inhibitor of human DDAH1.[2][3] DDAH1 is the primary enzyme responsible for the degradation of ADMA, a naturally occurring amino acid derivative that competitively inhibits all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). The accumulation of ADMA following DDAH1 inhibition by this compound leads to a significant decrease in the synthesis of nitric oxide.

The primary mechanism can be summarized in the following steps:

-

Inhibition of DDAH1: this compound directly binds to and inhibits the enzymatic activity of DDAH1.[1]

-

Accumulation of ADMA: The inhibition of DDAH1 prevents the breakdown of its substrate, ADMA, causing its intracellular concentration to rise.[1]

-

Inhibition of Nitric Oxide Synthase (NOS): The elevated levels of ADMA competitively inhibit the active site of NOS enzymes, reducing their ability to convert L-arginine to L-citrulline and nitric oxide.

-

Reduced Nitric Oxide Production: The overall effect is a decrease in the bioavailability of nitric oxide, which has downstream effects on vascular tone, angiogenesis, and inflammatory responses.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| DDAH1 IC50 | 9 µM | Recombinant human DDAH1 | [1][3] |

| Cellular ADMA Increase | ~70% | Endothelial Cells (at 20 µM) | [1][3] |

Table 2: Functional Effects of this compound

| Effect | Concentration | Cell System | Observations | Reference |

| Inhibition of LPS-induced NO production | Not specified | Primary human dermal microvascular endothelial cells | Reduced NO levels after LPS stimulation | [4] |

| Inhibition of Endothelial Tube Formation | 50-100 µM | Human vascular endothelial cells | Abrogated the formation of tube-like structures | [1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in modulating nitric oxide production.

Experimental Workflow for Studying this compound

Caption: A typical experimental workflow for investigating the effects of this compound.

Detailed Experimental Protocols

DDAH1 Enzymatic Activity Assay

This protocol is adapted from high-throughput screening methods for DDAH1 inhibitors.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant human DDAH1.

Materials:

-

Recombinant human DDAH1

-

Asymmetric dimethylarginine (ADMA) as substrate

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

384-well microplates

-

Reagents for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)

-

Plate reader

Procedure:

-

Prepare a solution of recombinant human DDAH1 in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the DDAH1 solution to each well.

-

Add the different concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Initiate the enzymatic reaction by adding a solution of ADMA to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding a stop solution (e.g., an acidic reagent).

-

Add the colorimetric reagent for citrulline detection.

-

Incubate the plate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition of DDAH1 activity for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular ADMA Levels

This protocol outlines the measurement of intracellular ADMA in endothelial cells using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the change in intracellular ADMA concentrations in endothelial cells following treatment with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

HPLC system with a suitable column (e.g., cation exchange) and detector (e.g., electrochemical or fluorescence)

-

ADMA standard solution

Procedure:

-

Culture endothelial cells to near confluency in appropriate culture vessels.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS to remove extracellular components.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

Precipitate proteins from the lysates (e.g., with perchloric acid) and centrifuge to obtain the supernatant.

-

Filter the supernatant to remove any particulate matter.

-

Analyze the samples using an HPLC system. A pre-column derivatization step may be required depending on the detection method.

-

Quantify the ADMA concentration in the samples by comparing the peak areas to a standard curve generated with known concentrations of ADMA.

-

Normalize the ADMA concentration to the total protein content of the cell lysate.

Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable end-product of NO metabolism, in cell culture supernatants.

Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in endothelial cells.

Materials:

-

Endothelial cells

-

Cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplates

-

Plate reader

Procedure:

-

Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for a specified duration.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a non-stimulated control.

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

In a new 96-well plate, add the collected supernatants.

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

Add the components of the Griess reagent to all wells containing supernatants and standards, following the manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at 540 nm using a plate reader.

-

Calculate the nitrite concentration in the supernatants by referring to the standard curve.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol details the assessment of the anti-angiogenic effect of this compound by observing the formation of capillary-like structures by endothelial cells.

Objective: To evaluate the ability of this compound to inhibit endothelial cell tube formation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane matrix (e.g., Matrigel® or Geltrex™)

-

Endothelial cell growth medium

-

This compound

-

Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus (optional)

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane matrix on ice.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane matrix.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in a low-serum medium.

-

Prepare cell suspensions containing different concentrations of this compound, with or without a pro-angiogenic stimulus like VEGF.

-

Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Monitor the formation of tube-like structures at regular intervals using an inverted microscope.

-